molecular formula C9H9N B133222 2-Phenylpropanenitrile CAS No. 1823-91-2

2-Phenylpropanenitrile

Cat. No. B133222
Key on ui cas rn: 1823-91-2
M. Wt: 131.17 g/mol
InChI Key: NVAOLENBKNECGF-UHFFFAOYSA-N
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Patent
US06020517

Procedure details

100 g of ethylbenzene and 3.0 g of 5% palladium/activated carbon were added to a 1000 cc stainless steel autoclave. The gas phase was sufficiently replaced with hydrogen gas, then hydrogen gas was used to apply a pressure of 0.3 MPa and make the temperature 100° C. and catalytic pretreatment was carried out for 1 hour. The gas phase was again sufficiently replaced with nitrogen, then 3.0 g of the reaction material, that is, 2,3,5,6-tetrafluoroterephthalonitrile was added. The nitrogen atmosphere was maintained, the autoclave sealed as it was at atmospheric pressure, and the temperature held at 175° C. After 3 hours, the reaction solution was analyzed by gas chromatography, whereupon the conversion of 2,3,5,6-tetrafluoroterephthalonitrile was found to be 100% and the yield of 2,3,5,6-tetrafluorobenzonitrile (based on 2,3,5,6-tetrafluoroterephthalonitrile) was 95%. At the same time, 13.4 mmol of α-methylbenzylcyanide was produced. This corresponded to 0.95 times molar amount relative to the production of 2,3,5,6-tetrafluorobenzonitrile.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
catalyst
Reaction Step One
[Compound]
Name
stainless steel
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
reaction material
Quantity
3 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1)[CH3:2].[H][H].FC1C(F)=C(C#N)C(F)=C(F)C=1[C:14]#[N:15].FC1C(F)=CC(F)=C(F)C=1C#N>[Pd]>[CH3:2][CH:1]([C:14]#[N:15])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
C(C)C1=CC=CC=C1
Name
Quantity
3 g
Type
catalyst
Smiles
[Pd]
Name
stainless steel
Quantity
1000 mL
Type
solvent
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
reaction material
Quantity
3 g
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C#N)C(=C(C(=C1F)C#N)F)F
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C#N)C(=C(C(=C1F)C#N)F)F
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C#N)C(=C(C=C1F)F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature 100° C. and catalytic pretreatment
TEMPERATURE
Type
TEMPERATURE
Details
The nitrogen atmosphere was maintained
CUSTOM
Type
CUSTOM
Details
the autoclave sealed as it
CUSTOM
Type
CUSTOM
Details
held at 175° C
WAIT
Type
WAIT
Details
After 3 hours
Duration
3 h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC(C1=CC=CC=C1)C#N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 13.4 mmol

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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